molecular formula C10H10BrNO B1523593 4-Bromo-3,3-dimethylindolin-2-one CAS No. 870552-47-9

4-Bromo-3,3-dimethylindolin-2-one

Cat. No. B1523593
CAS RN: 870552-47-9
M. Wt: 240.1 g/mol
InChI Key: JOYAZIZUUBNQFV-UHFFFAOYSA-N
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Description

“4-Bromo-3,3-dimethylindolin-2-one” is a chemical compound with the CAS Number: 870552-47-9 . It has a molecular weight of 240.1 and its IUPAC name is 4-bromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one . The compound is typically stored at temperatures between 2-8°C and appears as a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for “4-Bromo-3,3-dimethylindolin-2-one” is 1S/C10H10BrNO/c1-10(2)8-6(11)4-3-5-7(8)12-9(10)13/h3-5H,1-2H3,(H,12,13) . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-Bromo-3,3-dimethylindolin-2-one” is a pale-yellow to yellow-brown solid . It has a molecular weight of 240.1 and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Alzheimer’s Disease Research

4-Bromo-3,3-dimethylindolin-2-one: derivatives have been designed as acetylcholine esterase (AChE) inhibitors, which are structurally similar to donepezil, a known AChE inhibitor used to treat Alzheimer’s disease (AD) . These compounds could potentially contribute to the development of new treatments for AD by inhibiting enzymes that break down neurotransmitters involved in memory and cognition.

Anticancer Agent Development

Some derivatives of 4-Bromo-3,3-dimethylindolin-2-one have shown strong cytotoxicity against human cancer cell lines, including colon, prostate, and lung cancers . One compound, in particular, exhibited IC50 values lower than adriamycin, a standard chemotherapy drug, suggesting its potential as a more effective anticancer agent .

Free Radical Scavenging

In the search for novel antioxidants, 4-Bromo-3,3-dimethylindolin-2-one derivatives have been evaluated for their DPPH free radical-scavenging activity . Although most compounds showed only weak activity, this line of research could lead to the discovery of new antioxidants with improved efficacy.

Chemical Synthesis

The compound serves as a building block in chemical synthesis, particularly in the creation of complex molecules for various research applications, including life sciences, material science, and analytical chemistry .

Material Science Research

Due to its structural properties, 4-Bromo-3,3-dimethylindolin-2-one can be utilized in material science research to develop new materials with unique electrical, optical, or mechanical properties .

Chromatography

This compound may be used in chromatography as a standard or reference compound to help identify and quantify other substances during analytical procedures .

Neurodegenerative Disease Studies

Beyond Alzheimer’s, the compound’s role in neurotransmitter regulation could make it a valuable tool in studying other neurodegenerative diseases where neurotransmitter imbalance is a factor .

Bioactive Molecule Design

4-Bromo-3,3-dimethylindolin-2-one: is part of ongoing research to design novel bioactive molecules that can interact with biological targets, offering potential therapeutic benefits for a variety of conditions .

Safety and Hazards

The compound is associated with certain hazards and safety precautions. The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-bromo-3,3-dimethyl-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-10(2)8-6(11)4-3-5-7(8)12-9(10)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYAZIZUUBNQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC=C2Br)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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